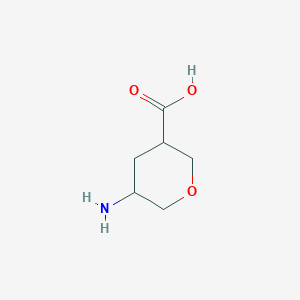

5-Aminotetrahydro-2H-pyran-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

5-aminooxane-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c7-5-1-4(6(8)9)2-10-3-5/h4-5H,1-3,7H2,(H,8,9) |

InChI Key |

HQELMMYWNKKPPG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCC1N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

The following technical guide details the chemical identity, synthesis, and application of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid .

Structural Characterization, Synthesis Protocols, and Medicinal Utility

Executive Summary & Chemical Identity

5-Aminotetrahydro-2H-pyran-3-carboxylic acid is a non-proteinogenic amino acid scaffold functioning as a conformationally restricted analogue of

Core Identification Data

| Property | Detail |

| Chemical Name | 5-Aminotetrahydro-2H-pyran-3-carboxylic acid |

| CAS Number (HCl Salt) | 2840125-01-9 |

| CAS Number (Methyl Ester) | 1784664-10-3 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol (Free Acid) |

| Chiral Centers | C3 and C5 (4 Stereoisomers: cis-3R,5S; cis-3S,5R; trans-3R,5R; trans-3S,5S) |

| Primary Application | Fragment-based drug discovery (FBDD), GABA bioisostere |

Stereochemistry & Structural Logic

The biological activity of this scaffold is strictly governed by its stereochemistry. The relative orientation of the amino group at C5 and the carboxylate at C3 determines the vector alignment of hydrogen bond donors/acceptors.

-

Cis-Isomers: The amino and carboxyl groups occupy a syn relationship (pseudo-axial/pseudo-equatorial combinations depending on ring pucker). This conformation mimics folded peptide turns.

-

Trans-Isomers: The substituents are anti, extending the molecular length, often used to span distant binding pockets in enzyme active sites.

Synthesis Protocols

High-fidelity synthesis of this compound generally proceeds via two primary strategies: Reductive Amination of Keto-Pyrans or Functionalization of Dihydropyrans . Below is a validated protocol for the trans-selective synthesis via epoxide ring opening, which offers superior stereocontrol.

Method A: Epoxide Ring Opening (Stereoselective)

This route utilizes the inherent stereocontrol of epoxide opening to establish the trans relationship between the oxygen (precursor to amino) and the ring geometry.

Precursor: Methyl 3,6-dihydro-2H-pyran-3-carboxylate (or similar unsaturated pyran ester).

Protocol Steps:

-

Epoxidation:

-

Regioselective Ring Opening (Azidolysis):

-

Dissolve epoxide in DMF/H₂O (9:1).

-

Add NaN₃ (3.0 eq) and NH₄Cl (1.5 eq). Heat to 70°C for 16h.

-

Causality: Azide ion attacks the less hindered carbon (or follows electronic bias of the ester) in an Sₙ2 fashion, inverting the stereochemistry to yield the trans-azido alcohol.

-

-

Hydroxyl Activation & Displacement (Optional for Stereoinversion):

-

If cis is desired, the resulting alcohol can be mesylated (MsCl, Et₃N) and displaced again, or the hydroxyl removed if the target is strictly the amino-acid. Note: For the 5-amino target, we typically reduce the azide directly.

-

-

Staudinger Reduction / Hydrogenation:

-

Method: Pd/C (10% wt) catalytic hydrogenation in MeOH under H₂ (1 atm) for 4h.

-

Result: Converts the Azide (-N₃) directly to the Amine (-NH₂).

-

-

Ester Hydrolysis:

-

Treat with LiOH (2.0 eq) in THF/H₂O (1:1) at 0°C → RT.

-

Acidify with HCl (1M) to pH 3 to precipitate the zwitterionic amino acid or isolate as HCl salt.

-

Method B: Reductive Amination (Scale-Up Preferred)

Precursor: Methyl 5-oxotetrahydro-2H-pyran-3-carboxylate.

-

Imine Formation:

-

Combine keto-ester (1.0 eq) with Ammonium Acetate (NH₄OAc, 5.0 eq) in MeOH.

-

Add molecular sieves (3Å) to drive equilibrium.

-

-

Reduction:

-

Add NaCNBH₃ (1.5 eq) or NaBH(OAc)₃. Stir at RT for 24h.

-

Self-Validating Check: Monitor disappearance of ketone C=O stretch (approx. 1720 cm⁻¹) via IR or carbonyl carbon via ¹³C NMR.

-

Visualization: Synthesis & Logic Flow[7]

Figure 1: Synthetic workflow for the stereoselective production of 5-aminotetrahydro-2H-pyran-3-carboxylic acid via the epoxide ring-opening route.

Medicinal Chemistry Applications

The 5-aminotetrahydro-2H-pyran-3-carboxylic acid scaffold serves as a critical bioisostere in three primary domains:

A. GABA Receptor Modulation

As a cyclic analogue of GABA, this compound restricts the flexible alkyl chain of GABA into a fixed conformation.

-

Mechanism: The pyran oxygen acts as a hydrogen bond acceptor, potentially mimicking the solvation shell of GABA or interacting with specific residues in the orthosteric binding site of GABA-A or GABA-B receptors.

-

Advantage: The rigidification reduces the entropic cost of binding (

), theoretically increasing potency compared to the flexible linear parent.

B. Peptidomimetics (Beta-Turn Mimetics)

In peptide drug design, the (3R,5S) isomer can replace a dipeptide segment to induce a specific secondary structure.

-

Application: Used in the design of protease inhibitors where the amino group mimics the P1 residue and the carboxylate anchors the molecule in the S1' pocket.

-

Linker Utility: The THP ring provides a distinct exit vector (approx 120°) compared to the 180° of piperidine or 109° of cyclohexane, offering unique geometric exploration of chemical space.

C. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~145 Da and high polarity, this molecule is an ideal "fragment" for crystallographic screening.

-

Solubility: High aqueous solubility (cLogP < 0) ensures compatibility with high-concentration biochemical assays.

-

Growth Vectors: The ring carbons (C2, C4, C6) offer points for further functionalization to "grow" the fragment into a lead compound with nanomolar affinity.

Analytical Profile (Expected)

For the HCl salt (CAS 2840125-01-9):

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (D₂O) | Confirms THP ether linkage. | |

| ¹H NMR (D₂O) | Diagnostic for CH-NH₂ methine. | |

| ¹³C NMR | Carboxylic acid carbonyl. | |

| ¹³C NMR | C2/C6 carbons (adjacent to Oxygen). | |

| Mass Spec (ESI) | m/z 146.08 [M+H]⁺ | Protonated molecular ion. |

References

-

Yang, X.-F., Mague, J. T., & Li, C.-J. (2001).[3] "Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans via Indium Trichloride Mediated Cyclizations". Journal of Organic Chemistry, 66(3), 739–747.[3] Retrieved from [Link]

-

Horgan, C., et al. (2022). "Recent developments in the practical application of novel carboxylic acid bioisosteres". University College Cork Research Repository. Retrieved from [Link]

Sources

- 1. 5-氨基四氢-2H-吡喃-3-腈 | 5-Aminotetrahydro-2H-pyran-3-carbon | 2091702-11-1 - 乐研试剂 [leyan.com]

- 2. wise.fau.edu [wise.fau.edu]

- 3. Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations [organic-chemistry.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

Structure of 5-amino-3-carboxytetrahydropyran Derivatives: A Technical Guide

Executive Summary

The 5-amino-3-carboxytetrahydropyran (ACTP) scaffold represents a privileged class of conformationally restricted

This guide provides a rigorous analysis of the ACTP structure, focusing on the thermodynamic imperatives of the chair conformation, stereoselective synthetic routes via reductive amination, and its application in high-affinity ligand design.

Structural Architecture & Conformational Analysis

The tetrahydropyran (THP) ring exists predominantly in a chair conformation (

Stereochemical Relationships

The biological activity of ACTP derivatives is strictly governed by the relative stereochemistry of the C3-carboxyl and C5-amino groups.

-

1,3-Relationship: The C3 and C5 positions share a 1,3-relationship on the pyran ring.

-

Cis-Isomer (3R,5S or 3S,5R): In a standard chair conformation, 1,3-disubstituted systems are most stable when both substituents are diequatorial .

-

Trans-Isomer (3R,5R or 3S,5S): This configuration forces one substituent to be axial while the other is equatorial.

-

Instability: The axial substituent suffers from 1,3-diaxial interactions (with H1 or H5). However, this high-energy conformer is often required to mimic the "extended" conformation of neurotransmitters like GABA.

-

Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic equilibrium between the cis (diequatorial) and trans (axial/equatorial) forms.

Caption: Thermodynamic relationship between 3,5-cis and 3,5-trans isomers and their pharmacological relevance.

Synthetic Strategies

Synthesis of 3,5-disubstituted THPs requires strategies that control the relative stereochemistry at C3 and C5. We focus here on a Reductive Amination Strategy starting from a ketopyran precursor, as it allows for the separation of diastereomers and is scalable.

Core Retrosynthesis

The most robust route disconnects the C5-N bond. The precursor is ethyl 5-oxotetrahydropyran-3-carboxylate .

-

Starting Material: Diethyl malonate + Bis(2-chloroethyl) ether (or functionalized analog).

-

Cyclization: Formation of the pyran ring.

-

Functionalization: Decarboxylation to the mono-acid, followed by oxidation to the ketone.

-

Stereoselective Amination: Reductive amination establishes the C5 stereocenter.

Graphviz Visualization: Synthetic Workflow

Caption: Step-wise synthetic pathway from acyclic precursors to the 5-amino-3-carboxy scaffold.

Experimental Protocol: Reductive Amination

This protocol details the conversion of ethyl 5-oxotetrahydropyran-3-carboxylate to the Boc-protected amino acid ester. This method prioritizes the formation of the thermodynamically stable cis-isomer.

Materials & Reagents[2][3][4][5][6][7]

-

Substrate: Ethyl 5-oxotetrahydropyran-3-carboxylate (1.0 eq)

-

Amine Source: Ammonium acetate (

) (5.0 eq) -

Reductant: Sodium triacetoxyborohydride (

) (1.5 eq) -

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Additives: Acetic acid (catalytic)

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried round-bottom flask, dissolve the ketone substrate in dry DCE (0.1 M concentration).

-

Add

(5.0 eq) and stir at room temperature for 30 minutes under

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

(1.5 eq) portion-wise over 10 minutes. Reasoning: Triacetoxyborohydride is a mild reductant that selectively reduces the iminium ion over the ketone, minimizing side-product formation. -

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Boc-Protection (In-situ):

-

To facilitate purification, the free amine is protected immediately.

-

Add

(saturated aq. solution) to adjust pH to ~8. -

Add

(1.2 eq) dissolved in a minimal amount of THF. Stir for 4 hours.

-

-

Work-up & Purification:

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Chromatography: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The cis-isomer (diequatorial) typically elutes later than the trans-isomer due to higher polarity interactions with silica.

-

-

Hydrolysis (Optional):

-

To obtain the free acid, treat the ester with

(2.0 eq) in THF/Water (3:1) at 0°C for 2 hours.

-

Quantitative Data: Isomer Stability & Properties

The following table summarizes the calculated physical properties and stability metrics for the generic 5-amino-3-carboxy derivatives.

| Property | Cis-Isomer (3,5-diequatorial) | Trans-Isomer (3-eq, 5-ax) | Note |

| Relative Energy | 0.0 kcal/mol | +1.4 - 2.1 kcal/mol | Cis is thermodynamically preferred. |

| Coupling Constant ( | Large (~10-12 Hz) | Small (~2-4 Hz) | Diagnostic NMR signal for axial-axial coupling. |

| Polar Surface Area | ~63 | ~63 | Similar, but solvation shells differ. |

| LogP (Predicted) | -1.2 | -1.2 | Highly hydrophilic; requires prodrug strategies. |

Pharmacophore Mapping & Applications

The ACTP scaffold is a versatile template for drug design.

-

Gabapentinoids: The 3,5-substitution mimics the

-amino acid spacing of Gabapentin but with reduced conformational entropy. This often leads to higher affinity for the -

Neuraminidase Inhibitors: The tetrahydropyran ring serves as a saturated bioisostere of the dihydropyran found in Zanamivir. The C3-carboxylate mimics the sialic acid acid group, while the C5-amine (often guanidinylated) engages the conserved Glu119/227 pocket in the viral enzyme [2].

Graphviz Visualization: Pharmacophore Map

Caption: Pharmacophoric mapping of ACTP derivatives to key biological targets.

References

- Synthesis and biological evaluation of 3-amino-5-hydroxy-tetrahydropyran derivatives. Source: Google Patents (CN108395421B). URL: Relevance: Provides the foundational synthesis for 3,5-disubstituted amino-tetrahydropyrans.

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid. Source: WIPO (WO2008080891A2). URL: Relevance: Illustrates the stereoselective handling of cyclic amino acids and protection strategies applicable to the pyran homologs.

-

Structure-based design of neuraminidase inhibitors. Source: Von Itzstein, M. et al. Nature (1993). URL:[Link] Relevance: Establishes the pharmacophoric importance of the carboxylate/amine geometry in pyran-based inhibitors (Zanamivir context).

-

Conformational Analysis of Saturated Heterocycles. Source: PubChem - 4-N-BOC-AMINO-4-CARBOXYTETRAHYDROPYRAN Data.[3] URL:[Link] Relevance: Provides physical property data and structural analogs for computational comparison.

Sources

Cyclic beta-amino acid scaffolds for drug discovery

Engineering Rigidity: Cyclic -Amino Acid Scaffolds in Drug Discovery

Executive Summary

The conformational flexibility of linear peptides often renders them poor drug candidates due to low bioavailability, rapid proteolytic degradation, and entropic penalties upon binding. Cyclic

Structural & Conformational Dynamics[1]

The Alpha vs. Beta Paradigm

Unlike

-

-Amino Acids: Flexible, defined by

-

Acyclic

-Amino Acids: Hyper-flexible, defined by -

Cyclic

-Amino Acids (cBAAs): Rigid.[1][2][3] The ring constrains the

Isomerism and Folding Rules

The stereochemistry of the ring substituents (cis vs. trans) dictates the secondary structure of cBAA oligomers (foldamers).

-

Trans-ACPC/ACHC (2-aminocyclopentane/hexane carboxylic acid): The torsion angle

is constrained to -

Cis-ACPC/ACHC: The torsion angle

is constrained to

Visualization: Scaffold Topology

The following diagram illustrates the structural hierarchy and the impact of cyclization on backbone constraints.

Figure 1: Structural evolution from alpha-amino acids to cyclic beta-scaffolds and their divergent folding pathways.

Synthetic Methodologies

The synthesis of cBAAs requires high stereocontrol to set the relative configuration of the amino and carboxyl groups. Two dominant strategies are Organocatalytic Michael Addition (for de novo chiral synthesis) and Enzymatic Resolution (for scale-up).

Strategy A: Organocatalytic Michael Addition

This method is preferred for generating high enantiomeric excess (ee) of functionalized cBAAs.

-

Mechanism: A chiral amine catalyst activates an aldehyde (via enamine formation) which attacks a nitroalkene.

-

Utility: Allows access to

-nitro aldehydes, which are precursors to

Strategy B: Enzymatic Kinetic Resolution

-

Mechanism: Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze one enantiomer of a racemic

-amino ester. -

Utility: Industrial scalability for simple scaffolds like cpent (cispentacin precursor).

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cACHC) via Organocatalysis

Objective: Synthesize a protected cACHC building block with >95% ee using a Michael addition-oxidation-Curtius rearrangement sequence.

Reagents & Equipment

-

Substrates: Cyclohexanecarboxaldehyde, Nitromethane.

-

Catalyst: (S)-Diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst).

-

Solvents: Toluene, THF, Methanol.

-

Analysis: HPLC (Chiralpak AD-H column), 1H-NMR (400 MHz).

Step-by-Step Workflow

-

Michael Addition (Stereodetermining Step):

-

Dissolve (S)-Diphenylprolinol trimethylsilyl ether (10 mol%) in toluene (0.5 M).

-

Add cyclohexanecarboxaldehyde (1.0 equiv) and nitroethylene (1.2 equiv; generated in situ or added as solution).

-

Stir at 0°C for 24 hours.

-

Checkpoint: Monitor aldehyde consumption by TLC. The product is a

-nitro aldehyde.

-

-

Oxidation to Carboxylic Acid:

-

Dilute the reaction mixture with t-BuOH/H2O (5:1).

-

Add NaClO2 (1.5 equiv) and NaH2PO4 (1.5 equiv) as a scavenger.

-

Stir at room temperature for 4 hours.

-

Workup: Acidify to pH 3, extract with EtOAc. Isolate the

-nitro acid.

-

-

Nitro Reduction & Cyclization (The "Locking" Step):

-

Dissolve the

-nitro acid in MeOH. -

Add Raney Nickel (10 wt%) and apply H2 atmosphere (50 psi).

-

Stir for 12 hours. The amino group forms and spontaneously cyclizes with the acid (or ester) to form the lactam if not protected, or yields the amino acid directly. Note: For peptide synthesis, protection is required immediately.

-

-

Fmoc Protection:

-

Treat the crude amino acid with Fmoc-OSu (1.1 equiv) and NaHCO3 in Dioxane/H2O.

-

Purify via column chromatography (SiO2, Hexane/EtOAc).

-

Validation Criteria

-

Yield: >60% overall.

-

Stereochemistry: Confirm trans vs cis coupling constants via NMR (

Hz for trans-diaxial). -

Purity: >98% by HPLC.

Medicinal Chemistry Applications

Proteolytic Stability ("The Armor Effect")

cBAAs are not recognized by endogenous proteases (trypsin, chymotrypsin, pepsin). Incorporating even a single cBAA into a peptide backbone can halt exopeptidase degradation.

-

Mechanism: The altered backbone periodicity and lack of a scissile

-amide bond prevent the protease catalytic triad from engaging the substrate.

Inhibition of Protein-Protein Interactions (PPIs)

PPI interfaces are often large, flat, and hydrophobic. Small molecules fail to span these areas, but cBAA oligomers (foldamers) can mimic

-

Helix Mimicry: A

-peptide 12-helix (formed by trans-ACPC) has a diameter and side-chain spacing similar to a canonical

Data Summary: Stability Comparison

Table 1: Half-life (

| Scaffold Type | Sequence Description | Mechanism of Degradation | |

| Linear (Ala-Val-Gly-Phe) | < 15 mins | Rapid exopeptidase cleavage | |

| Cyclic | Head-to-tail cyclized | 2 - 4 hours | Endopeptidase cleavage (slowed) |

| Linear | 10 - 24 hours | Poor protease recognition | |

| cBAA Oligomer | Hexamer of trans-ACPC | > 48 hours | Complete protease resistance |

Case Studies

Case Study 1: Icofungipen (PLD-118)

-

Structure: A cyclic

-amino acid derivative ((1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid). -

Mechanism: Acts as an isoleucine mimetic, inhibiting isoleucyl-tRNA synthetase in fungi.

-

Significance: Demonstrates that the cBAA scaffold itself can be a small molecule drug, not just a building block.

Case Study 2: Cispentacin

Visualization: Mechanism of Action

The following diagram details the workflow for developing a cBAA-based PPI inhibitor.

Figure 2: Workflow for "Hotspot Grafting" to create cBAA-based PPI inhibitors.

References

-

Kiss, L., & Mándity, I. M. (2017).[9][10] Highly functionalized cyclic

-amino acid moieties as promising scaffolds in peptide research and drug design.[11][12] Amino Acids, 49(9), 1441–1455.[10] Linkngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

-

Seebach, D., et al. (2004).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87, 2317. Link -

Wiesner, J., et al. (2025). Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics. WuXi AppTec DMPK. Link

-

Jewett, M., et al. (2020).[1] Unnatural cyclic amino acids push limits of ribosome. Chemistry World. Link

-

Merz, M. L., et al. (2023).[13] De novo development of small cyclic peptides that are orally bioavailable.[13][14] Nature Chemical Biology.[13] Link

Sources

- 1. Unnatural cyclic amino acids push limits of ribosome | Research | Chemistry World [chemistryworld.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic Peptides in Drug Discovery - Custom Synthesis - Creative Peptides [creative-peptides.com]

- 4. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pharmiweb.com [pharmiweb.com]

- 7. FDA Approved Cyclic Peptide Drugs [creative-peptides.com]

- 8. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 9. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly functionalized cyclic beta-amino acid moieties as promising scaffolds in peptide research and drug design - Repository of the Academy's Library [real.mtak.hu]

- 11. researchgate.net [researchgate.net]

- 12. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Structural and Synthetic Profiling of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Conformationally Restricted Scaffold for Advanced Drug Discovery

Executive Summary

In the modern landscape of fragment-based drug discovery (FBDD) and peptidomimetic design, the demand for conformationally restricted, sp³-rich scaffolds has surged. 5-Aminotetrahydro-2H-pyran-3-carboxylic acid (also known as 5-aminooxane-3-carboxylic acid) represents a highly versatile, bifunctional building block. By embedding a

This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated experimental protocols for its integration into medicinal chemistry workflows.

Physicochemical Profiling & Molecular Metrics

The utility of 5-aminotetrahydro-2H-pyran-3-carboxylic acid is heavily dictated by its compliance with the "Rule of Three" (Ro3) for fragment libraries. Its low molecular weight (145.16 g/mol ) and optimized polar surface area make it an ideal starting point for hit-to-lead expansion [1].

Below is a consolidated summary of its core quantitative data, verified against commercial and structural databases [1, 2, 3].

Table 1: Core Chemical and Physical Properties

| Parameter | Value / Specification |

| Chemical Name | 5-Aminotetrahydro-2H-pyran-3-carboxylic acid |

| IUPAC Name | 5-aminooxane-3-carboxylic acid |

| CAS Registry Number | 1782547-02-7 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| SMILES String | NC1COCC(C(=O)O)C1 |

| Ring System | Tetrahydropyran (Oxane) |

| Key Functional Groups | Primary amine (-NH₂), Carboxylic acid (-COOH) |

| Storage Conditions | Inert atmosphere, 2-8°C, protected from light |

Note: The compound is frequently supplied as a hydrochloride salt (CAS: 2840125-01-9; MW: 181.62 g/mol ) to enhance bench stability and aqueous solubility.

Conformational Dynamics & Causality in Drug Design

The strategic advantage of the tetrahydropyran ring lies in its chair conformation. Unlike acyclic

Why choose an oxane ring over a cyclohexane ring? The inclusion of the endocyclic oxygen atom serves two mechanistic purposes:

-

Solubility & ADME: The oxygen acts as a hydrogen-bond acceptor, significantly lowering the lipophilicity (LogP) compared to a carbocyclic analog, thereby improving the aqueous solubility of the resulting drug candidate.

-

Stereoelectronic Effects: The anomeric and gauche effects induced by the heteroatom subtly alter the ring-flipping dynamics, stabilizing specific diaxial or diequatorial conformers depending on the relative stereochemistry (cis/trans) of the substituents.

Experimental Workflows & Self-Validating Protocols

To utilize this building block in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the primary amine must be orthogonally protected, typically as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) carbamate.

Protocol: N-Boc Protection of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

Causality & Logic: Masking the primary amine is non-negotiable to prevent self-polymerization (head-to-tail coupling) during the subsequent activation of the carboxylic acid. Di-tert-butyl dicarbonate (Boc₂O) is selected here because the resulting carbamate is highly stable to the basic conditions used in standard amide couplings, yet it can be cleanly cleaved under mild acidic conditions (e.g., TFA/DCM) that do not threaten the integrity of the oxane ether linkage.

Step-by-Step Methodology:

-

Substrate Solubilization: Suspend 5-aminotetrahydro-2H-pyran-3-carboxylic acid (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-dioxane and deionized water (40 mL).

-

Validation Check: The zwitterionic nature of the starting material may cause initial insolubility.

-

-

Basification: Add sodium hydroxide (NaOH, 1M aqueous solution, 1.1 eq) dropwise at 0°C.

-

Expert Insight: The base deprotonates the ammonium species, rendering the free amine nucleophilic. The solution should become completely homogenous, validating successful deprotonation.

-

-

Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in 10 mL of 1,4-dioxane to the chilled solution.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25°C) for 12 hours. Monitor via TLC (Ninhydrin stain).

-

Validation Check: The disappearance of the amine-reactive spot (ninhydrin positive) confirms complete conversion.

-

-

Workup & Isolation: Concentrate the mixture in vacuo to remove dioxane. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoiding strong acids like HCl to prevent premature Boc cleavage). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc protected intermediate as a white solid.

Mechanistic Visualization: Integration into Peptidomimetics

The following workflow illustrates the logical progression of integrating this cyclic amino acid into a targeted ligand, highlighting the critical sequence of protection, activation, and deprotection.

Workflow for the integration of 5-Aminotetrahydro-2H-pyran-3-carboxylic acid into peptidomimetics.

Activation Rationale (Step 2): When activating the C3-carboxylic acid for coupling (Step 3), HATU is preferred over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in overcoming the steric hindrance imposed by the adjacent oxane ring structure. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring a self-validating, high-yielding amide bond formation.

References

-

Title: 1782547-02-7 | 5-Aminotetrahydro-2H-pyran-3-carboxylic acid - 化源网 (Chemsrc) Source: Chemsrc Chemical Database URL: [Link]

Technical Guide: Stereoisomers of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid

This is an in-depth technical guide on the stereoisomers of 5-aminotetrahydro-2H-pyran-3-carboxylic acid.

Synthesis, Conformational Analysis, and Medicinal Utility

Executive Summary

The 5-aminotetrahydro-2H-pyran-3-carboxylic acid scaffold represents a critical class of cyclic

This guide details the structural biology, synthetic pathways, and characterization of its four stereoisomers. It addresses the challenge of controlling the cis/trans relationship between the C3-carboxyl and C5-amino groups and provides protocols for their differentiation.

Structural & Conformational Analysis

Stereoisomer Definition

The molecule possesses two chiral centers at positions C3 and C5 . This generates

-

Cis-Isomers (Diastereomer A): The amino and carboxyl groups are on the same face of the ring.

-

Trans-Isomers (Diastereomer B): The amino and carboxyl groups are on opposite faces.

Conformational Preferences (Chair Analysis)

The tetrahydropyran ring adopts a chair conformation similar to cyclohexane. The stability is governed by the equatorial preference of substituents to minimize 1,3-diaxial interactions.

| Isomer Type | Configuration | Preferred Conformation | Stability Profile |

| Cis | (3R, 5S) / (3S, 5R) | Diequatorial (e,e) | Thermodynamic Product. Both bulky groups (COOH, NH2) occupy equatorial positions.[1] Highly stable. |

| Trans | (3R, 5R) / (3S, 5S) | Axial-Equatorial (a,e) | Kinetic/Less Stable. One group must be axial. If COOH is equatorial, NH2 is axial (or vice versa). Subject to ring flipping but higher energy than Cis. |

Critical Insight: In the absence of specific intramolecular hydrogen bonding, the Cis-(e,e) isomer is thermodynamically favored. However, in non-polar solvents, an intramolecular H-bond between the C3-carbonyl and C5-amino group may stabilize the diaxial conformer of the Cis isomer or the (a,e) Trans isomer.

Synthetic Strategies

Two primary routes are employed: De Novo Assembly (Prins Cyclization) and Functionalization of Pyranones .

Route A: Reductive Amination of 2H-Pyran-3,5(4H,6H)-dione (Scalable)

This method utilizes the commercially available or easily synthesized pyran-3,5-dione.[1] It is efficient for generating the cis-isomer due to thermodynamic control during reduction.[1]

-

Starting Material: 2H-pyran-3,5(4H,6H)-dione.[1]

-

Step 1: Oximation/Imine Formation. React with hydroxylamine or benzylamine.

-

Step 2: Reduction. Catalytic hydrogenation (H2, Pd/C) or hydride reduction (NaBH4).

-

Stereocontrol: Hydrogenation typically delivers H2 from the less hindered face. If the C3-carboxyl precursor is established, the incoming hydride at C5 will direct the amine to the equatorial position (Cis-relationship).

-

-

Step 3: Functionalization. Conversion of the C3-ketone/alcohol to carboxylic acid (if not already present as an ester).

Route B: Chiral Pool Approach (From Carbohydrates)

For high enantiopurity, starting from sugars (e.g., Glucose or Xylose) allows transfer of chirality.

-

Precursor: Tri-O-acetyl-D-glucal.[1]

-

Step 1: Ferrier Rearrangement. Use a nucleophile to introduce the C1/C5 stereocenter.

-

Step 2: Deoxygenation. Remove C2/C4 hydroxyls if necessary.

-

Step 3: Oxidation. Oxidize the C3 position to a carboxyl group.

-

Step 4: Amination. Displacement of a leaving group at C5 with azide (

), followed by reduction to amine.

Protocol: Enzymatic Resolution of Racemic Trans-Isomer

When synthetic routes yield racemic mixtures, enzymatic resolution is the gold standard for separation.

-

Enzyme: Candida antarctica Lipase B (CAL-B).[1]

-

Substrate: Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate (racemic).[1]

-

Acyl Donor: Ethyl acetate or Vinyl acetate.

-

Mechanism: The lipase selectively acetylates the amino group of one enantiomer (typically the (

)-amine), leaving the ( -

Separation: Acid-base extraction separates the free amine from the N-acetylated amide.[1]

Analytical Characterization

Distinguishing the stereoisomers requires rigorous NMR analysis. The key differentiator is the vicinal coupling constant (

Proton NMR ( H-NMR) Signatures[1]

-

Axial-Axial Coupling (

): Large values (8–12 Hz).[1] -

Axial-Equatorial Coupling (

): Small values (2–5 Hz).[1] -

Equatorial-Equatorial Coupling (

): Small values (2–5 Hz).[1]

Data Table: Diagnostic Signals (CDCl

| Feature | Cis-Isomer (Diequatorial) | Trans-Isomer (Axial-Equatorial) |

| H3 Proton | Appears as tt or dddd .[1] Large couplings to H4ax and H2ax ( | Narrow multiplet. Small couplings ( |

| H5 Proton | Similar to H3. Large | Narrow multiplet if H5 is equatorial (or H3 is axial and H5 equatorial). |

| NOE Signal | Strong NOE between H3 and H5 (both axial protons are on the same face, 1,3-diaxial relationship). | Weak or no NOE between H3 and H5 (they are anti or distant). |

Mass Spectrometry[1]

-

Method: LC-MS (ESI+).[1]

-

Expected Ion:

Da (for free acid). -

Fragmentation: Loss of COOH (

) and NH3 (

References

-

Synthesis of Tetrahydropyran Scaffolds

-

Conform

- Weldon, A. J., et al. "Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans." Journal of Physical Chemistry A, 2005.

-

Enzym

- Gotor, V., et al.

-

CAS Registry D

Sources

- 1. 1784664-10-3|Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. 33265-73-5_CAS号:33265-73-5_N-[[2-(1H-Pyrrol-1-yl)phenyl]methyl]acetamide - 化源网 [chemsrc.com]

- 6. 1782547-02-7_CAS号:1782547-02-7_CAS No.:1782547-02-7 - 化源网 [chemsrc.com]

Beyond the Chair: Structural and Functional Divergence of Amino-Tetrahydropyran Carboxylic Acids

The following technical guide details the structural, synthetic, and functional divergences between 4-aminotetrahydropyran-4-carboxylic acid (geminal substitution) and 5-aminotetrahydropyran-2-carboxylic acid (distal substitution).

Executive Summary

In modern medicinal chemistry, the tetrahydropyran (THP) ring serves as a critical bioisostere for cyclohexane and piperidine, offering modulated lipophilicity (LogD) and distinct hydrogen-bonding vectors. However, the positioning of the amino and carboxylic acid functionalities creates two fundamentally different scaffolds:

-

4-Aminotetrahydropyran-4-carboxylic acid (4-AP-4-CA): An achiral, gem-disubstituted amino acid used primarily as a conformational lock in peptidomimetics and a linker in targeted protein degradation (PROTACs).[1]

-

5-Aminotetrahydropyran-2-carboxylic acid (5-AP-2-CA): A chiral, distally substituted scaffold often utilized as a sugar mimetic (glycomimetic) or a pharmacophore in GPCR ligand design (e.g., Histamine H3 antagonists).[1]

This guide analyzes the physicochemical differences, synthetic pathways, and strategic applications of these two distinct molecular architectures.

Structural & Conformational Analysis

The core difference lies in the spatial relationship between the functional groups and the ether oxygen, which dictates their stereoelectronic behavior.

4-Aminotetrahydropyran-4-carboxylic Acid (Geminal)[1]

-

Symmetry: Achiral due to the plane of symmetry passing through O1 and C4.

-

Conformation: Adopts a chair conformation. The "anomeric-like" effect is minimal here, but 1,3-diaxial interactions dominate.[1]

-

Stereoelectronics: The gem-disubstitution at C4 creates a "Thorpe-Ingold" effect (gem-dimethyl effect analog), restricting the conformational freedom of peptides when incorporated.[1] It promotes helical or turn structures (similar to Aib or Ac6c).[1]

-

pKa Modulation: The ether oxygen at position 1 is γ-positioned relative to the ammonium group.[1] The inductive electron withdrawal is attenuated, making the basicity comparable to cyclic aliphatic amino acids.

5-Aminotetrahydropyran-2-carboxylic Acid (Distal)[1]

-

Symmetry: Chiral, possessing two stereocenters (C2 and C5).[2]

-

Isomerism: Exists as cis and trans diastereomers.[1] The (2S, 5R) and (2R, 5S) trans-isomers are thermodynamically distinct from the cis-forms due to axial/equatorial preferences.[1]

-

Glycomimesis: This scaffold structurally mimics neuraminic acid (sialic acid) derivatives.[1] The C2-carboxylate mimics the anomeric carboxylate of sialic acid, while the C5-amine mimics the acetamido group.[1]

-

pKa Modulation: The amine at C5 is β-positioned to the ether oxygen.[1] The strong inductive effect (-I) of the oxygen significantly lowers the pKa of the ammonium group compared to the 4-amino isomer, altering its protonation state at physiological pH.[1]

Physicochemical Comparison Table

| Feature | 4-Amino-THP-4-Carboxylic Acid | 5-Amino-THP-2-Carboxylic Acid |

| Substitution Pattern | Geminal (4,[1]4) | Distal (2,[3]5) |

| Chirality | Achiral (Meso-like characteristics) | Chiral (2 Stereocenters) |

| Primary Application | Peptidomimetic Turn Inducer, Linker | Glycomimetic, GPCR Ligand Scaffold |

| Conformational Lock | High (Restricts | Moderate (Chair flip accessible) |

| Synthetic Complexity | Low (One-pot cyclization possible) | High (Requires stereocontrol) |

| LogP (Calc) | ~ -3.2 (High Water Solubility) | Variable (Isomer dependent) |

Synthetic Methodologies

The synthesis of these two molecules requires divergent strategies: Thermodynamic equilibration for the geminal species versus Stereoselective construction for the distal species.

Protocol A: Synthesis of 4-Aminotetrahydropyran-4-carboxylic Acid

The industry-standard route utilizes the Bucherer-Bergs reaction, which is favored for its scalability and formation of the thermodynamically stable hydantoin intermediate.[1]

Reaction Scheme (Logic):

Tetrahydro-4H-pyran-4-one

Step-by-Step Protocol:

-

Hydantoin Formation:

-

Charge a reactor with Tetrahydro-4H-pyran-4-one (1.0 eq), Ammonium Carbonate (3.0 eq), and Sodium Cyanide (1.2 eq) in 50% EtOH/Water.[1]

-

Heat to 60–70°C for 4 hours. The reaction is driven by the precipitation of the spiro-hydantoin.[1]

-

Cool to 5°C. Filter the white precipitate (Intermediate I).[1][3] Wash with ice water.[1]

-

Checkpoint: Yield should be >80%.[1] Purity confirmed by melting point (>265°C dec).[1][4]

-

-

Alkaline Hydrolysis:

-

Isolation:

Protocol B: Synthesis of 5-Aminotetrahydropyran-2-carboxylic Acid

Synthesis often starts from chiral pool materials (e.g., Glutamine or Glutamic acid) to establish the C2 stereocenter, followed by ring closure.[1]

Step-by-Step Protocol (Representative Route from L-Glutamine):

-

Diazotization & Cyclization:

-

React L-Glutamine with NaNO2 in dilute acid (HCl) to form the hydroxy-acid (retention of configuration via neighboring group participation) or direct cyclization precursors depending on conditions.[1]

-

Modern Alternative:[1] Use a hetero-Diels-Alder approach or reduction of a pyridine precursor if racemic is acceptable.[1]

-

-

Stereoselective Reduction:

-

For high stereocontrol, a common route involves the hydrogenation of 5-aminopyran-2-carboxylic acid derivatives or the cyclization of 2,5-dihydroxy precursors.[1]

-

Critical Step: The reduction of the imine or oxime at C5 determines the cis/trans ratio relative to the C2 carboxyl.

-

Use H2/Pd-C or NaBH4 depending on the desired diastereomer.[1]

-

Visualizing the Synthetic Logic

The following diagram contrasts the "One-Pot" nature of the 4-isomer synthesis with the "Chiral Pool" logic of the 5-isomer.

Caption: Comparative synthetic workflows. The 4-amino variant utilizes thermodynamic equilibration (blue), while the 5-amino variant requires kinetic or chiral-pool control (red).[1]

Medicinal Chemistry Applications

4-AP-4-CA: The Conformational Constraint

This scaffold is extensively used to restrict the conformational space of peptides.[1]

-

Mechanism: When inserted into a peptide backbone, the tetrahydropyran ring forces the backbone dihedral angles (

) into a narrow region, typically favoring -

Case Study: In the design of Somatostatin analogs , replacing native residues with 4-AP-4-CA increased proteolytic stability (half-life) by preventing enzymatic access to the amide bond, without sacrificing receptor affinity.[1]

-

PROTACs: Used as a rigid linker to maintain a precise distance and orientation between the E3 ligase ligand and the target protein ligand.

5-AP-2-CA: The Pharmacophore

This scaffold is active in its own right or serves as a core for small molecule drugs.[1]

-

Histamine H3 Antagonists: The 5-amino-2-substituted THP ring has been identified as a superior core for H3 antagonists compared to cyclohexyl analogs.[1] The ether oxygen accepts hydrogen bonds, improving solubility and potency.

-

Neuraminidase Inhibitors: The 5-amino-2-carboxy arrangement overlays perfectly with the transition state of sialic acid hydrolysis.[1] Derivatives of this scaffold have been explored as anti-influenza agents, where the C5-amine interacts with the conserved Glu residue in the active site.

References

-

Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Patsnap/Patent CN109942537A. (2019).[1][3] 3[1]

-

Synthesis of Novel 4(5)-(5-Aminotetrahydropyran-2-yl)imidazole Derivatives and Their in Vivo Release of Neuronal Histamine. Chemical and Pharmaceutical Bulletin. (2007). 5

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed / Chemical Communications. (2012/2017).[1] 6[1]

-

4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3. PubChem Compound Summary. (2025).[1][7] 1

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies. PMC / NIH. (2020).[1] 8[1]

Sources

- 1. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Free Full Text Journal Articles: Pharmacology -- Neurotransmitter.net [neurotransmitter.net]

- 3. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 39124-20-4 CAS MSDS (4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid [oakwoodchemical.com]

- 8. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydropyran-Based Amino Acids: Scaffolds for Enhanced Drug Performance

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of conformational constraints into bioactive molecules is a cornerstone of modern medicinal chemistry. Tetrahydropyran (THP)-based amino acids have emerged as exceptionally valuable building blocks, offering a unique combination of structural rigidity, improved physicochemical properties, and new hydrogen bonding capabilities. This guide provides an in-depth exploration of the synthesis, conformational characteristics, and strategic applications of THP-amino acids in drug discovery. We will delve into the causal reasoning behind their use as peptidomimetics and privileged scaffolds, detail validated experimental protocols for their synthesis and incorporation, and present a forward-looking perspective on their role in developing next-generation therapeutics.

The Strategic Imperative for Saturated Heterocycles in Drug Design

The journey from a biologically active peptide to a viable drug candidate is often fraught with challenges, primarily poor metabolic stability, low oral bioavailability, and undesirable pharmacokinetic profiles. A principal strategy to overcome these hurdles is the introduction of non-canonical amino acids that act as peptidomimetics—structures that mimic the essential pharmacophoric elements of a peptide while possessing superior drug-like properties.[1][2]

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has garnered significant attention as a privileged structure in medicinal chemistry.[3] Unlike its linear ether counterparts, the cyclic nature of the THP moiety reduces the entropic penalty upon binding to a biological target.[4] When incorporated into an amino acid framework, the THP ring offers several distinct advantages:

-

Conformational Rigidity: The chair-like conformation of the THP ring restricts the rotational freedom of the amino acid side chain, pre-organizing the molecule into a bioactive conformation for enhanced receptor binding.[5]

-

Improved Physicochemical Properties: The THP moiety is a bioisostere of a cyclohexane ring but possesses lower lipophilicity.[4] This strategic replacement can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile by enhancing aqueous solubility and reducing metabolic liabilities.[4]

-

Hydrogen Bonding Capability: The endocyclic oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not possible with a carbocyclic analogue.[4] This can lead to significant gains in binding affinity and selectivity.

The following diagram illustrates the core rationale for employing THP-amino acids to enhance molecular properties for drug development.

Caption: Figure 1: Rationale for THP-Amino Acid Incorporation

Synthesis of Tetrahydropyran-Based Amino Acids

The creation of functionalized THP-amino acids relies on robust synthetic methodologies that allow for precise control over stereochemistry. Numerous strategies have been developed, with Prins-type cyclizations and multicomponent reactions (MCRs) being particularly effective.[6][7][8]

Key Synthetic Strategies

-

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde.[7] By using a glyoxylate-derived aldehyde, the amino acid functionality can be installed directly during the ring-forming step. The use of chiral Brønsted acids can render this process asymmetric, yielding enantiomerically enriched THP structures.[7]

-

Intramolecular Etherification: This approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. The stereocenters of the amino acid can be set beforehand using well-established asymmetric synthesis techniques, which then direct the stereochemical outcome of the cyclization.

-

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to generate complex products.[8] Several MCRs have been developed for the synthesis of highly substituted tetrahydropyridines, which can subsequently be reduced and modified to yield THP-amino acid scaffolds.

The following workflow provides a conceptual overview of a common synthetic route to a 4-substituted THP-amino acid.

Caption: Figure 2: General Synthetic Workflow for a THP-Amino Acid

Applications in Medicinal Chemistry

The true value of THP-amino acids is demonstrated by their successful application in drug discovery programs, where they serve both as peptidomimetic units and as core scaffolds for small molecule drugs.

THP Moieties as Peptidomimetic Scaffolds

In peptide-based drug design, the incorporation of THP-amino acids can enforce specific secondary structures, such as turns or helices, which are critical for binding to protein targets. For example, replacing a flexible residue in a peptide ligand with a THP-amino acid can lock the peptide into its bioactive conformation, increasing binding affinity and enhancing stability against proteolytic degradation.[1] Ghosh and coworkers effectively demonstrated this principle by incorporating a fused tetrahydropyran-tetrahydrofuran (Tp-THF) ring as a novel P2 ligand in HIV protease inhibitors.[9] This larger, more rigid scaffold was designed to better fill the enzyme's hydrophobic pocket and optimize hydrogen-bonding interactions, leading to potent inhibitors.[9]

Improving ADME and Pharmacokinetic Profiles

The ability to modulate lipophilicity is critical for optimizing a drug's pharmacokinetic profile. The replacement of a lipophilic cyclohexyl group with a more polar THP ring is a common and effective strategy.

A compelling example is seen in the development of Janus kinase 1 (JAK1) selective inhibitors.[4] The substitution of a cyclohexyl derivative with its THP bioisostere introduced a polar oxygen atom, which enabled tighter drug-enzyme binding interactions and resulted in a 1.4-fold increase in lipophilic ligand efficiency (LLE).[4]

| Compound | Scaffold | logD | Ligand Binding Efficiency (LBE) | Lipophilic Ligand Efficiency (LLE) |

| 18 | Cyclohexyl | 2.23 | 0.61 | 4.3 |

| 19 | Tetrahydropyran | 2.08 | 0.62 | 4.5 |

| Table adapted from PharmaBlock's "Tetrahydropyrans in Drug Discovery" whitepaper.[4] |

This data clearly demonstrates that the THP analogue (19) offers a superior balance of potency and physicochemical properties compared to its carbocyclic counterpart (18).

THP-Containing Drugs and Clinical Candidates

The utility of the THP motif is validated by its presence in numerous approved drugs and clinical candidates.

-

Gilteritinib: An AXL receptor tyrosine kinase inhibitor used to treat acute myeloid leukemia, which features a key amino-THP substituent.[4]

-

AZD0156: A potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase. The incorporation of a THP-amine fragment was a critical step in optimizing the lead compound to achieve a superior profile with oral bioavailability, leading to its advancement into clinical trials.[4]

-

Topiramate: An early example of a THP-containing drug, this anticonvulsant is a fructopyranose derivative.[4]

The Dual Role of THP: Scaffold and Protecting Group

Beyond its role as a core structural component, the tetrahydropyranyl (THP) group is also widely used as a protecting group for hydroxyl, thiol, and amine functionalities in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[10][11][12]

THP in Solid-Phase Peptide Synthesis (SPPS)

In Fmoc/tBu-based SPPS, side-chain protecting groups are essential to prevent unwanted side reactions during peptide elongation.[13] The THP group is an excellent choice for protecting the side chains of serine, threonine, and cysteine.[10][12]

Key Advantages:

-

Stability: It is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[14]

-

Acid Labile: It is readily cleaved under mildly acidic conditions, typically during the final trifluoroacetic acid (TFA) cleavage from the resin.[11][14]

-

Solubility Enhancement: The THP group can improve the solubility of the growing peptide chain, helping to mitigate aggregation issues that can plague the synthesis of long or hydrophobic peptides.[11][14]

The workflow below illustrates the protection/deprotection cycle for a THP-protected amino acid in Fmoc-SPPS.

Caption: Figure 3: THP as a Protecting Group in Fmoc-SPPS

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained chemists. All laboratory work should be conducted with appropriate safety precautions.

Protocol 1: Synthesis of Fmoc-Ser(Thp)-OH

This protocol describes the protection of the serine side-chain hydroxyl group with THP.

Causality: The reaction is an acid-catalyzed addition of the serine hydroxyl group to 3,4-dihydro-2H-pyran (DHP). p-Toluenesulfonic acid (PTSA) is an effective and inexpensive catalyst for this transformation. The Fmoc group is stable under these mildly acidic conditions. Dichloromethane (DCM) is used as an inert solvent.

Methodology:

-

Dissolution: Suspend Fmoc-Ser-OH (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).

-

Catalysis: Add p-toluenesulfonic acid monohydrate (PTSA·H₂O, 0.05 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-Ser(Thp)-OH as a mixture of diastereomers.

Validation: The successful formation of the product can be confirmed by ¹H NMR (disappearance of the hydroxyl proton and appearance of new signals corresponding to the THP acetal protons) and mass spectrometry (observation of the correct molecular ion peak).

Protocol 2: Incorporation of Fmoc-Ser(Thp)-OH in Fmoc-SPPS

This protocol details the coupling of the synthesized building block onto a resin-bound peptide.

Causality: HCTU is a highly efficient coupling reagent that rapidly activates the carboxylic acid of the incoming amino acid to form an active ester.[13] DIEA is a non-nucleophilic base used to neutralize the protonated N-terminus of the resin-bound peptide and facilitate the coupling reaction. DMF is the standard polar aprotic solvent for SPPS.

Methodology:

-

Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminus. Wash the resin thoroughly with DMF.

-

Activation: In a separate vessel, pre-activate Fmoc-Ser(Thp)-OH (4.0 eq relative to resin loading) with HCTU (3.9 eq) and DIEA (8.0 eq) in DMF for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Validation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Future Perspectives

The application of THP-based amino acids continues to expand. Future research will likely focus on the development of more efficient and highly stereoselective synthetic methods to access novel and diverse THP-amino acid scaffolds.[3] The integration of computational methods will be crucial for designing THP-amino acids with optimal conformational biases for specific biological targets.[3] Furthermore, as our understanding of complex biological pathways deepens, these building blocks will be instrumental in creating sophisticated chemical probes and next-generation therapeutics targeting protein-protein interactions and other challenging targets.

Conclusion

Tetrahydropyran-based amino acids represent a powerful convergence of conformational control and physicochemical property modulation. Their demonstrated ability to enhance target binding, improve ADME profiles, and confer metabolic stability has solidified their role as a valuable tool in the medicinal chemist's arsenal. From peptidomimetics to scaffolds in small molecule drug discovery and their dual utility as protecting groups, THP-amino acids provide a versatile platform for rationally designing more effective and drug-like clinical candidates.

References

-

Vinoth, P., et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Published January 7, 2026. Available at: [Link]

-

Isidro-Llobet, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Published October 21, 2025. Available at: [Link]

-

Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

-

Pan, S., et al. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Published March 25, 2016. Available at: [Link]

-

McLeod, D. A., et al. Bioactive molecules containing a trans-fused tetrahydropyran bicyclic... ResearchGate. Available at: [Link]

-

Star, A., et al. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Chemistry – A European Journal. Published July 29, 2025. Available at: [Link]

-

Saunders, J., et al. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Sharma, A., et al. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis. ChemistrySelect. Published March 8, 2017. Available at: [Link]

-

Mohan, D. C., et al. Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Conference on Synthetic Organic Chemistry. Published August 31, 2000. Available at: [Link]

-

Mateeva, N. N., et al. The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry. Available at: [Link]

-

Nortcliffe, A., et al. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Isidro-Llobet, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Published March 8, 2017. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

-

Vinoth, P., et al. Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Published January 9, 2026. Available at: [Link]

-

Glavaš, M., et al. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. Published October 21, 2022. Available at: [Link]

-

de Castro, P. P., et al. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics. Published May 21, 2025. Available at: [Link]

-

Pires, M., et al. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Published June 12, 2023. Available at: [Link]

-

Gräfen, I., et al. Synthesis and biological activity of chiral tetrahydrofuranyl amino acids as building moieties of pamamycin analogues. Bioorganic & Medicinal Chemistry Letters. Published January 15, 2002. Available at: [Link]

-

Manne, N. D., et al. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Published January 24, 2020. Available at: [Link]

-

Gu, X., et al. Synthesis of non-canonical amino acids through dehydrogenative tailoring. Pentelute Lab, MIT. Available at: [Link]

-

D'Alonzo, D., et al. Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Current Organic Chemistry. Available at: [Link]

-

Hofmann, H., et al. Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

-

IJCRT. Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. International Journal of Creative Research Thoughts. Published April 4, 2025. Available at: [Link]

-

Huck, B. R., et al. Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wikipedia. Peptidomimetic. Wikipedia. Available at: [Link]

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Tetrahydropyran synthesis [organic-chemistry.org]

- 8. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Custom Peptide Synthesis [peptide2.com]

- 14. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Bioisosteric replacement using 5-aminotetrahydro-2H-pyran-3-carboxylic acid

Title: Bioisosteric Replacement Using 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Strategic Guide for Scaffold Optimization

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on the strategic application of bioisosteres[1]. This technical whitepaper explores the utility of 5-aminotetrahydro-2H-pyran-3-carboxylic acid —a conformationally restricted

The Strategic Rationale for THP-Based Amino Acids

The molecule 5-aminotetrahydro-2H-pyran-3-carboxylic acid (CAS 1782547-02-7)[2] features a six-membered THP ring substituted with a carboxylic acid at the 3-position and a primary amine at the 5-position.

The Causality of Oxa-Substitution: Replacing a methylene (-CH₂-) group in a cyclohexane ring with an ethereal oxygen (-O-) to form a THP ring is a fundamental bioisosteric strategy[3]. This substitution achieves three critical objectives:

-

Introduction of a Hydrogen Bond Acceptor (HBA): The oxygen atom provides a new vector for target engagement, potentially displacing high-energy water molecules in the binding pocket.

-

Reduction of Lipophilicity: Oxygen is significantly more polar than a methylene group. This lowers the partition coefficient (logP), directly improving Lipophilic Ligand Efficiency (LLE)[3],[4].

-

Conformational Rigidity: Like cyclohexane, the THP ring predominantly adopts a chair conformation, minimizing the entropic penalty upon target binding compared to linear

-amino acids (e.g., GABA)[1].

Logical flow of bioisosteric replacement yielding improved ADME profiles via the THP scaffold.

Physicochemical Profiling & ADME Causality

Understanding why the THP scaffold outperforms its analogs requires a deep dive into its physicochemical properties.

-

pKa Modulation via Inductive Effects: The electronegative oxygen atom in the THP ring exerts an electron-withdrawing inductive (-I) effect through the

-bond framework. This slightly lowers the pKa of the 5-amino group compared to its cyclohexane counterpart. A lower pKa increases the fraction of un-ionized molecules at physiological pH (7.4), directly enhancing passive membrane permeability. -

Toxicity Mitigation: When used as a bioisostere for 5-aminopiperidine-3-carboxylic acid, the THP scaffold replaces a basic secondary amine with a neutral oxygen. Highly basic lipophilic amines are notorious for off-target liabilities, including hERG channel inhibition and drug-induced phospholipidosis. The THP ring effectively neutralizes this risk[1].

Table 1: Comparative Physicochemical Profile

| Property | 3-Aminocyclohexanecarboxylic Acid (Carbocycle) | 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid (THP) | 5-Aminopiperidine-3-carboxylic Acid (Basic Heterocycle) |

| Ring Heteroatom | None (-CH₂-) | Oxygen (-O-) | Nitrogen (-NH-) |

| Relative Lipophilicity (logP) | High | Medium | Low |

| Ring H-Bond Acceptors | 0 | 1 | 1 |

| Basic Centers | 1 (Primary Amine) | 1 (Primary Amine) | 2 (Primary + Secondary Amine) |

| Primary ADME Liability | High metabolic clearance (CYP oxidation) | Optimized balance (High LLE) | High toxicity risk (hERG, phospholipidosis) |

Self-Validating Experimental Workflows

Incorporating 5-aminotetrahydro-2H-pyran-3-carboxylic acid into a target molecule typically involves amide coupling. Because the THP ring can impart steric hindrance—especially if the 3-carboxylic acid occupies an axial position—standard coupling reagents (e.g., EDC/HOBt) often yield incomplete conversions.

Causality in Reagent Selection: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole active ester, which is uniquely capable of overcoming the steric bulk of the rigidified THP chair conformation to ensure rapid nucleophilic attack by the target amine.

Self-validating experimental workflow for amide coupling using the THP-based amino acid scaffold.

Protocol: High-Efficiency Amide Coupling of the THP Scaffold

This protocol is designed as a self-validating system; failure to observe the correct mass at the in-line validation steps dictates an immediate halt and optimization of equivalents.

Step 1: Scaffold Preparation

-

Dissolve 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

-

Validation Check: Run an LC-MS aliquot. Ensure the presence of the[M-H]⁻ ion corresponding to the Boc-protected acid.

Step 2: Carboxylic Acid Activation

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution to deprotonate the carboxylic acid and neutralize any salts.

-

Add HATU (1.2 eq) in a single portion. Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active ester forms.

-

Causality Note: The 15-minute pre-activation is critical. It allows the sterically hindered THP-carboxylate to fully convert to the highly reactive OAt ester before the nucleophile is introduced.

Step 3: Nucleophilic Addition

-

Add the target primary or secondary amine (1.1 eq).

-

Stir at room temperature for 2 hours.

-

Validation Check: Quench a 10 µL aliquot in 50% MeCN/H₂O. Analyze via LC-MS. The reaction is self-validated if the starting material peak is <5% and the desired product mass [M+H]⁺ is the base peak. If incomplete, add an additional 0.5 eq of HATU and DIPEA.

Step 4: Deprotection & Isolation

-

Dilute the reaction with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

To remove the Boc group, dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.

-

Concentrate and purify the final product via Preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Conclusion

The utilization of 5-aminotetrahydro-2H-pyran-3-carboxylic acid represents a masterclass in rational drug design. By leveraging oxa-substitution, medicinal chemists can transform highly lipophilic or toxic liabilities into developable clinical candidates. The THP scaffold provides a rigid, predictable vector for target engagement while simultaneously optimizing the physicochemical parameters required for favorable in vivo exposure.

References

- Tetrahydropyrans in Drug Discovery - PharmaBlock.

- Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives | Organic Letters - ACS Publications.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.

- 1782547-02-7 - 化源网 (Chemsrc).

Sources

Methodological & Application

Synthesis of 5-Aminotetrahydro-2H-pyran-3-carboxylic Acid: A Proposed Route from 5-Hydroxynicotinic Acid

Introduction

5-Aminotetrahydro-2H-pyran-3-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development. Their rigid heterocyclic scaffold, combined with the presence of both amino and carboxylic acid functionalities, makes them attractive components for the synthesis of novel therapeutics. This application note outlines a proposed synthetic pathway for 5-aminotetrahydro-2H-pyran-3-carboxylic acid starting from the readily available 5-hydroxynicotinic acid. This route involves a multi-step process encompassing esterification, catalytic hydrogenation, conversion of a hydroxyl to an amino group, and final deprotection. The protocols provided herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Synthetic Strategy: A Multi-Step Approach

The synthesis of the target molecule from 5-hydroxynicotinic acid is not a trivial one-step conversion. A carefully planned multi-step strategy is required to achieve the desired transformation while managing the reactivity of the functional groups present in the starting material and intermediates. The proposed synthetic route is depicted below:

Caption: Proposed synthetic pathway from 5-hydroxynicotinic acid to 5-aminotetrahydro-2H-pyran-3-carboxylic acid.

This pathway begins with the protection of the carboxylic acid functionality via esterification. The core of the synthesis then involves the reduction of the pyridine ring, followed by the stereoselective introduction of the amino group. The final step is the deprotection of the carboxylic acid to yield the target compound.

Experimental Protocols

Part 1: Esterification of 5-Hydroxynicotinic Acid

The initial step is the protection of the carboxylic acid group as an ethyl ester. This is crucial to prevent its interference in the subsequent reduction step. A standard Fischer esterification protocol is employed.

Protocol 1: Synthesis of Ethyl 5-Hydroxynicotinate

-

To a suspension of 5-hydroxynicotinic acid (10.0 g, 71.9 mmol) in absolute ethanol (100 mL), cautiously add concentrated sulfuric acid (4.0 mL, 75.0 mmol) with stirring.

-

Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-hydroxynicotinate.[1]

| Reagent/Parameter | Quantity | Molar Equivalent |

| 5-Hydroxynicotinic Acid | 10.0 g | 1.0 |

| Absolute Ethanol | 100 mL | Solvent |

| Conc. Sulfuric Acid | 4.0 mL | 1.04 |

| Expected Yield | ~70-80% |

Part 2: Reduction of the Pyridine Ring

This is a critical transformation to obtain the saturated heterocyclic core. Catalytic hydrogenation is a powerful method for the reduction of pyridine rings to piperidines.[2] The presence of the hydroxyl group may influence the reaction's outcome and stereoselectivity. It is important to note that the formation of the tetrahydropyran ring directly from the hydrogenation of a hydroxypyridine is not a commonly reported transformation. The more likely product of this step is the corresponding piperidine derivative. Further steps, not detailed here, would be required for a ring transformation to the desired tetrahydropyran. However, for the purpose of this protocol, we will proceed with the hydrogenation with the understanding that optimization may be required to favor the desired product or that a piperidine intermediate will be formed.

Protocol 2: Catalytic Hydrogenation of Ethyl 5-Hydroxynicotinate

-

Dissolve ethyl 5-hydroxynicotinate (5.0 g, 29.9 mmol) in methanol (50 mL) in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of Platinum(IV) oxide (Adam's catalyst, PtO₂) (0.25 g, 5 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which is expected to be ethyl 5-hydroxypiperidine-3-carboxylate.

| Reagent/Parameter | Quantity | Molar Equivalent |

| Ethyl 5-Hydroxynicotinate | 5.0 g | 1.0 |

| Methanol | 50 mL | Solvent |

| Platinum(IV) oxide | 0.25 g | 0.05 |

| Hydrogen Pressure | 50-100 psi | |

| Expected Yield | >90% |

Part 3: Introduction of the Amino Group

The conversion of the hydroxyl group to an amino group can be achieved through a two-step process: mesylation to form a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.

Protocol 3a: Mesylation of the Hydroxyl Group

-

Dissolve the crude ethyl 5-hydroxypiperidine-3-carboxylate (assumed 29.9 mmol) in anhydrous dichloromethane (DCM) (100 mL) and cool to 0 °C in an ice bath.

-

Add triethylamine (6.25 mL, 44.9 mmol, 1.5 equiv.) to the solution.

-

Slowly add methanesulfonyl chloride (2.78 mL, 35.9 mmol, 1.2 equiv.) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Protocol 3b: Azide Substitution and Reduction

-

Dissolve the crude mesylated intermediate in dimethylformamide (DMF) (50 mL).

-

Add sodium azide (3.89 g, 59.8 mmol, 2.0 equiv.) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the crude azide intermediate.

-

Dissolve the crude azide in methanol (50 mL) and add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.

-